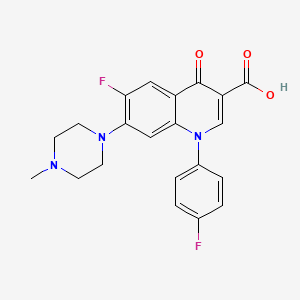
Difloxacin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Difloxacin involves a multi-step reaction with 6 steps . The process includes various conditions such as different temperatures and the use of different solvents .Molecular Structure Analysis
The molecular formula of this compound is C21H19F2N3O3 . Its molecular weight is 399.39 g/mol .Chemical Reactions Analysis
This compound has been analyzed using micellar liquid chromatography . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.39 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Antibakterielle Behandlung in der Veterinärmedizin
Difloxacin ist ein Fluorchinolon-Antibiotikum, das aufgrund seines breiten antimikrobiellen Spektrums in der Veterinärmedizin weit verbreitet ist. Es wird häufig zur Behandlung bakterieller Infektionen bei Haustieren verschrieben, einschließlich Wunden, Abszessen und Harnwegsinfektionen .
Aquakultur-Krankheitsmanagement bei Fischen
In der Aquakultur wurde this compound zur Krankheitsbekämpfung bei Fischarten wie der Karausche eingesetzt. Es wird oral verabreicht, um bakterielle Infektionen zu behandeln und die Gesundheit und Produktivität der gefarmbeten Fischpopulationen zu gewährleisten .
Umweltauswirkungen Antibiotika-Kontamination
this compound wird bekanntermaßen größtenteils im Schweinemist ausgeschieden, was bei Verwendung als Dünger zu einer Bodenkontamination führen kann. Dies wirft Bedenken hinsichtlich der Umweltkontamination durch Antibiotika und der möglichen Entwicklung von Antibiotikaresistenz auf .
Bodenmikrobielle Ökologie Resistenzgen-Proliferation
Die Anwendung von Mist von mit this compound behandelten Schweinen auf den Boden hat sich gezeigt, dass sie die Bodenbakteriengemeinschaft verändert. Es erhöht die Häufigkeit von Resistenzgenen und mobilen genetischen Elementen, was die mikrobielle Ökologie des Bodens beeinflusst .
Antibiotikaresistenz Veterinärbedenken
Die Verwendung von this compound in der Veterinärmedizin trägt zum allgemeineren Problem der Antibiotikaresistenz (AMR) bei. Das Phänomen der AMR ist ein wachsendes Problem, da es Tiere, Menschen und die Umwelt betrifft, daher ist ein sorgfältiger Einsatz und Management von Antibiotika wie this compound erforderlich .
Vergleichende Wirksamkeit Veterinär-Antibiotika
this compound gilt als ein Fluorchinolon der zweiten Generation mit bakterizider Aktivität. Seine Wirksamkeit wird jedoch mit anderen Antibiotika wie Enrofloxacin oder Pradofloxacin verglichen, was die Bedeutung der Auswahl des geeigneten Antibiotikums basierend auf den spezifischen veterinärmedizinischen Bedürfnissen unterstreicht .
Wirkmechanismus
Target of Action
Difloxacin, a synthetic fluoroquinolone antibiotic, primarily targets bacterial enzymes essential for major DNA functions . The main target is the bacterial enzyme DNA gyrase , which is crucial for the maintenance and synthesis of bacterial DNA .
Mode of Action
This compound acts by interfering with the bacterial DNA gyrase . This interaction inhibits DNA replication and transcription, thereby affecting the normal shape and function of DNA . The inhibition of these essential DNA functions leads to the bactericidal effect of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription pathway . By inhibiting the DNA gyrase, this compound disrupts the normal functioning of this pathway, leading to the death of the bacteria .
Pharmacokinetics
This compound is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . This compound is primarily metabolized by the liver through glucuronidation and is secreted in the bile . It can also be reabsorbed with the bile .
Result of Action
The result of this compound’s action is the death of the bacteria. By inhibiting the DNA gyrase, this compound prevents the bacteria from replicating and transcribing their DNA, which is essential for their survival . This leads to the bactericidal effect of this compound .
Action Environment
Environmental factors can influence the bioaccumulation, metabolism, and toxicity of this compound in aquatic organisms . For example, this compound tends to accumulate more in organisms with higher lipid content . Moreover, high-intensity human activities can exacerbate antibiotic contamination, including this compound . Therefore, environmental factors play a significant role in the action, efficacy, and stability of this compound .
Safety and Hazards
Zukünftige Richtungen
There is a need for more large-scale clinical trials exploring in-depth effectiveness and adverse effects to decide on newer agents like β-lactams to use as routine therapy for MRSA bacteremia .
Relevant Papers Several papers have been published on Difloxacin. These include studies on the analysis of this compound in honey using micellar liquid chromatography , the persistence of this compound in soil , and the use of systemic antimicrobials in bacterial skin infections .
Eigenschaften
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98106-17-3 | |
| Record name | Difloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Difloxacin?
A1: this compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts these vital processes, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.
Q3: How does the structure of this compound contribute to its activity?
A4: The fluoroquinolone structure of this compound, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.
Q4: Are there any structural modifications of this compound that can impact its activity?
A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.
Q5: What is known about the stability of this compound in different formulations?
A6: Studies have investigated various formulations of this compound, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.
Q6: How is this compound absorbed, distributed, metabolized, and excreted in different species?
A7: this compound exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. this compound is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].
Q7: Does infection influence the pharmacokinetics of this compound?
A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of this compound in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.
Q8: What are the key PK/PD parameters for this compound?
A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.
Q9: What animal models have been used to evaluate the efficacy of this compound?
A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of this compound in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].
Q10: Are there known mechanisms of resistance to this compound?
A13: Like other fluoroquinolones, resistance to this compound can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.
Q11: Does cross-resistance exist between this compound and other fluoroquinolones?
A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].
Q12: What are the potential toxicities associated with this compound?
A15: While this compound generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].
Q13: Have there been attempts to develop targeted drug delivery systems for this compound?
A16: Research has explored the development of this compound-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.
Q14: What analytical methods are used to detect and quantify this compound?
A17: Several analytical methods have been employed to determine this compound concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess this compound concentrations [].
Q15: Are there methods to detect this compound residues in food products?
A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining this compound residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].
Q16: How were the analytical methods used for this compound validated?
A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.
Q17: How does this compound compare to other fluoroquinolones in terms of efficacy and safety?
A20: Several studies have compared this compound to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While this compound generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



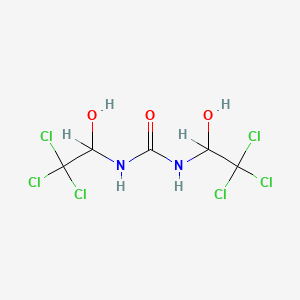
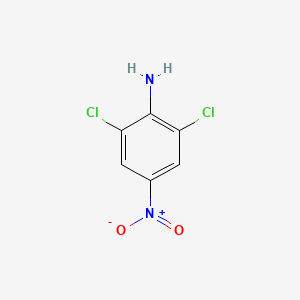
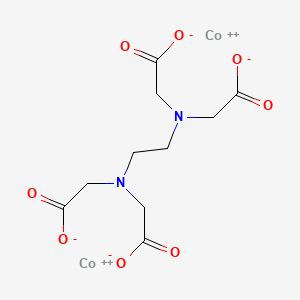
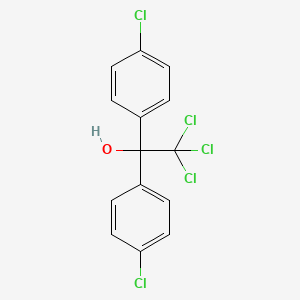

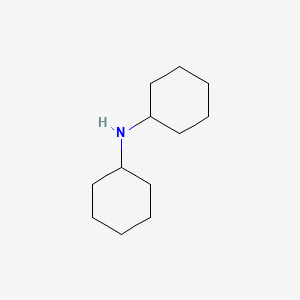

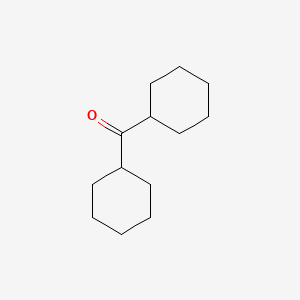
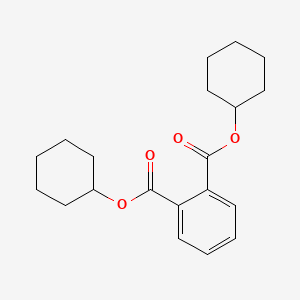




![N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1670499.png)